molecular formula C12H16BrN3O2 B1452971 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine CAS No. 1307393-76-5

1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine

Cat. No. B1452971
CAS RN: 1307393-76-5
M. Wt: 314.18 g/mol
InChI Key: AIDWCFKWOSNROI-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine” is likely a derivative of piperazine, which is a common scaffold in medicinal chemistry . The molecule contains a piperazine ring, which is a heterocyclic amine, substituted with an ethyl group and a 4-bromo-2-nitrophenyl group .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine” would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms, substituted with an ethyl group and a 4-bromo-2-nitrophenyl group . The presence of the nitro group and the bromine atom would likely make the molecule polar .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For example, the bromine atom in the 4-bromo-2-nitrophenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction . The nitro group could also potentially be reduced to an amine .

Scientific Research Applications

Chemical Synthesis and Reactivity

Chemical synthesis and reactivity studies of related compounds offer insights into potential applications of 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine. For instance, compounds involving nitrophenyl and ethylpiperazine moieties have been synthesized for their potential biological activities and as intermediates in organic synthesis. One study detailed the synthesis and tuberculostatic activity of heterocyclic compounds derived from similar structural motifs, showcasing their potential in developing therapeutic agents against tuberculosis (Foks et al., 2005). Such studies indicate that 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine could serve as a precursor or an active moiety in the synthesis of compounds with potential biological applications.

Biological Activity

Research on compounds with nitrophenyl and piperazine components also explores their biological activities. For example, the synthesis and characterization of triazole analogues of piperazine have been conducted to evaluate their antibacterial properties against human pathogenic bacteria, demonstrating significant inhibition of bacterial growth (Nagaraj et al., 2018). This suggests that 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine and its derivatives could be explored for antimicrobial properties or as scaffolds for developing new antimicrobial agents.

Future Directions

The study of piperazine derivatives is a very active area of research, particularly in the field of medicinal chemistry . Future research could potentially involve the synthesis and testing of “1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine” and similar compounds for biological activity.

properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16(17)18/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDWCFKWOSNROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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